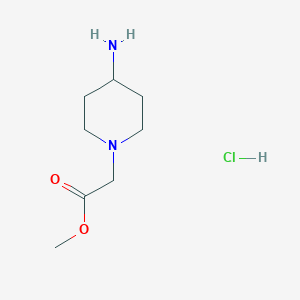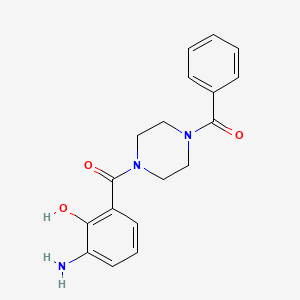
3-Iodo-4-méthylpyridin-2-amine
Vue d'ensemble
Description
3-Iodo-4-methylpyridin-2-amine is a chemical compound belonging to the class of pyridine derivatives. Pyridines are six-membered aromatic heterocyclic compounds with a nitrogen atom at one position. This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with an amine group at the 2-position.
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common synthetic route involves the halogenation of 4-methylpyridin-2-amine followed by iodination. The reaction typically requires a halogenating agent such as iodine or iodine chloride and a suitable solvent like acetonitrile or dichloromethane.
Cross-Coupling Reactions: Another method involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction uses a boronic acid derivative and a palladium catalyst to couple the pyridine derivative with an iodine-containing compound.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: 3-Iodo-4-methylpyridin-2-amine can undergo oxidation reactions to form various oxidized products, such as N-oxides.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogenation to form 3-amino-4-methylpyridin-2-amine.
Substitution: The iodine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Biochemical Pathways
Compounds can affect various biochemical pathways in the body, leading to different physiological effects. Without specific information on 3-Iodo-4-methylpyridin-2-amine, it’s hard to say which pathways it might affect .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .
Action Environment
The environment in which a compound acts can greatly influence its effectiveness. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .
Comparaison Avec Des Composés Similaires
4-Iodo-3-methylpyridin-2-amine: Similar structure but with the positions of iodine and methyl groups reversed.
3-chloro-5-iodo-4-methylpyridin-2-amine: Contains a chlorine atom instead of iodine at the 3-position.
3-bromo-5-iodo-4-methylpyridin-2-amine: Contains a bromine atom instead of iodine at the 3-position.
Uniqueness: 3-Iodo-4-methylpyridin-2-amine is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of the iodine atom makes it particularly reactive in cross-coupling reactions, while the methyl group provides steric hindrance that can affect its biological activity.
This compound's versatility and reactivity make it a valuable tool in various fields of research and industry. Its unique properties and applications highlight its importance in advancing scientific knowledge and technological development.
Propriétés
IUPAC Name |
3-iodo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASPRQQZYVWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729400 | |
| Record name | 3-Iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227509-37-6 | |
| Record name | 3-Iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene](/img/structure/B1507303.png)

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)

![N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1507343.png)







![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
